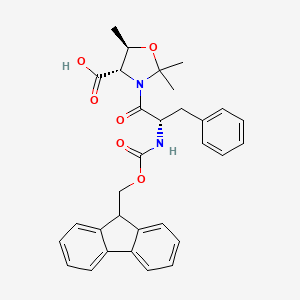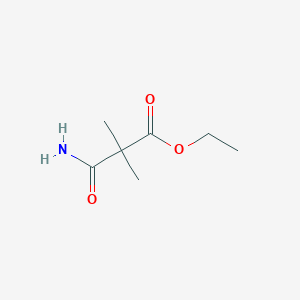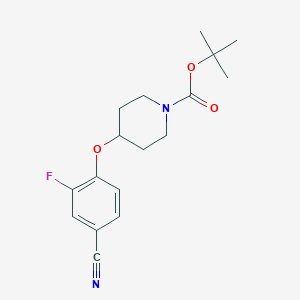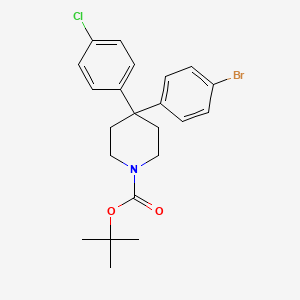
tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate
Vue d'ensemble
Description
tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of two tert-butyl groups and a piperidine ring with a ketone and a carboxylate functional group
Applications De Recherche Scientifique
tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate has several applications in scientific research, including:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Mécanisme D'action
Target of Action
Related compounds such as tert-butanol have been shown to interact with several targets including ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin . These proteins play various roles in cellular processes, including metabolism and signal transduction .
Mode of Action
It’s worth noting that the tert-butyl group in chemistry is known for its unique reactivity pattern . The steric, electronic, medium, and torsional effects of the tert-butyl group can influence its interaction with its targets .
Biochemical Pathways
The tert-butyl group is known to have implications in biosynthetic and biodegradation pathways . It’s also worth noting that related compounds have been shown to influence various biochemical pathways. For example, 2,4-Di-tert-butylphenol has been shown to induce adipogenesis in human mesenchymal stem cells by activating Retinoid X Receptors .
Pharmacokinetics
Related compounds such as tert-butanol are known to be rapidly absorbed if inhaled or ingested . The solubility of the compound in various solvents can also influence its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
For example, 2,4-Di-tert-butylphenol has been shown to lead to increased lipid accumulation and expression of adipogenic marker genes .
Action Environment
It’s worth noting that the steric, electronic, medium, and torsional effects of the tert-butyl group can influence its reactivity . Additionally, the solubility of the compound in various solvents can influence its stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the carboxylate ester. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of flow microreactor systems has been shown to be effective in the direct introduction of tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and scalable approach to synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group in the compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 4-oxopiperidine-1-carboxylate: Lacks the additional tert-butyl group, resulting in different reactivity and applications.
tert-Butyl 2-oxopiperidine-1-carboxylate: Similar structure but with different substitution patterns, leading to variations in chemical behavior.
tert-Butyl 2-(tert-butyl)-4-hydroxypiperidine-1-carboxylate:
Uniqueness
tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate is unique due to the presence of two tert-butyl groups, which provide steric hindrance and influence the compound’s reactivity. This structural feature makes it a valuable compound in the study of steric effects in chemical reactions and in the design of novel molecules with specific properties.
Propriétés
IUPAC Name |
tert-butyl 2-tert-butyl-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)11-9-10(16)7-8-15(11)12(17)18-14(4,5)6/h11H,7-9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWXTWKQZZNLKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(=O)CCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704895 | |
| Record name | tert-Butyl 2-tert-butyl-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362704-50-5 | |
| Record name | tert-Butyl 2-tert-butyl-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-yl]carbamate](/img/structure/B1442213.png)

![Methyl 2-tert-butylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1442219.png)


![5-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1442223.png)


